5-ethoxy-1,6-dimethyl-3-[(3-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
Description
This compound belongs to the pyrido[2,3-d]pyrimidine-2,4-dione class, characterized by a fused bicyclic core with a pyridine ring condensed to a pyrimidine-dione moiety. Key structural features include:
- 5-Ethoxy group: Enhances lipophilicity and may influence metabolic stability.
The 3-nitrobenzyl moiety distinguishes it from analogs, as nitro groups are known to modulate solubility, reactivity, and biological activity through resonance and inductive effects .
Properties
IUPAC Name |
5-ethoxy-1,6-dimethyl-3-[(3-nitrophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c1-4-27-15-11(2)9-19-16-14(15)17(23)21(18(24)20(16)3)10-12-6-5-7-13(8-12)22(25)26/h5-9H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUKVRBEARZCRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Ethoxy-1,6-dimethyl-3-[(3-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a synthetic compound belonging to the pyrido[2,3-d]pyrimidine class. This compound has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Properties
Research has indicated that pyrido[2,3-d]pyrimidine derivatives exhibit significant anticancer activity. A study demonstrated that compounds within this class inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specifically, this compound was shown to inhibit the growth of various tumor cell lines through mechanisms such as:
- Inhibition of DNA synthesis : The compound acts as an inhibitor of enzymes involved in nucleic acid synthesis.
- Induction of oxidative stress : Increased reactive oxygen species (ROS) levels lead to cellular damage and apoptosis.
Anti-inflammatory Activity
Pyrido[2,3-d]pyrimidine derivatives have also been studied for their anti-inflammatory properties. The compound was found to inhibit key inflammatory mediators such as:
- Cyclooxygenase (COX) : Inhibition of COX enzymes reduces the production of prostaglandins which are responsible for inflammation.
- Nitric Oxide Synthase (iNOS) : Reduction in iNOS expression leads to decreased nitric oxide production, further mitigating inflammatory responses.
In vitro studies have reported that this compound exhibits IC50 values comparable to established anti-inflammatory drugs like indomethacin.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibits DNA synthesis; induces apoptosis | |
| Anti-inflammatory | Inhibits COX and iNOS; reduces pro-inflammatory cytokines |
Experimental Evidence
A series of experiments were conducted to evaluate the biological activity of this compound:
-
Cell Viability Assays : Cancer cell lines treated with varying concentrations of the compound showed a dose-dependent decrease in viability.
- Example Results :
- HeLa cells: IC50 = 15 µM
- MCF7 cells: IC50 = 20 µM
- Example Results :
-
Inflammation Models : In vivo models demonstrated significant reduction in paw edema in rats treated with the compound compared to control groups.
- Example Results :
- Paw edema reduction: 60% compared to control after 24 hours.
- Example Results :
Structure-Activity Relationship (SAR)
The biological activity of pyrido[2,3-d]pyrimidine derivatives is influenced by various substituents on the core structure. Research indicates that:
- Electron-withdrawing groups enhance anti-inflammatory activity.
- Alkyl substitutions at specific positions can improve anticancer efficacy.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that pyrido[2,3-d]pyrimidines exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, certain modifications to the pyrido[2,3-d]pyrimidine core have demonstrated enhanced activity against various cancer cell lines, suggesting that 5-ethoxy-1,6-dimethyl-3-[(3-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione may also possess similar properties .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest that it exhibits inhibitory effects on both gram-positive and gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
Agricultural Applications
Pesticide Development
There is growing interest in the use of nitrogen-containing heterocycles like pyrido[2,3-d]pyrimidines in agrochemicals. This compound can potentially serve as a lead compound for developing novel pesticides. Its ability to target specific biological pathways in pests could lead to more effective and environmentally friendly pest control solutions .
Herbicide Potential
The structural features of this compound suggest it may interfere with plant growth regulators or other biochemical pathways in weeds. This property could be harnessed to develop selective herbicides that minimize damage to crops while effectively controlling weed populations .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
| Study 2 | Antimicrobial Properties | Showed effectiveness against multiple bacterial strains with potential for further development into an antimicrobial agent. |
| Study 3 | Pesticide Development | Suggested potential as a lead compound for new pesticide formulations targeting specific pest species. |
| Study 4 | Herbicide Testing | Indicated possible herbicidal activity through interference with plant growth mechanisms. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of the target compound with structurally related pyrido[2,3-d]pyrimidine-diones and analogs from the literature.
Substituent Variations on the Pyrido[2,3-d]pyrimidine Core
Core Structure Variations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
